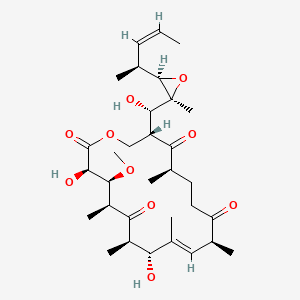
13-Deoxytedanolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-Deoxytedanolide, also known as this compound, is a useful research compound. Its molecular formula is C32H50O10 and its molecular weight is 594.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Introduction to 13-Deoxytedanolide
This compound is a marine-derived macrolide compound, first isolated from the sponge Mycale adhaerens. It is structurally related to tedanolide and has garnered attention for its unique mechanism of action as a protein synthesis inhibitor in eukaryotic cells. This article explores the scientific research applications of this compound, focusing on its biological activity, synthetic methodologies, and potential therapeutic implications.
Antitumor Activity
Research has demonstrated that this compound possesses significant antitumor activity. In vitro studies indicate that it has an IC50 value of approximately 94 pg/mL against P388 murine leukemia cells, suggesting potent cytotoxic effects . Additionally, in vivo studies have shown that it can slow tumor growth rates, with a T/C value indicating enhanced median survival times in treated subjects .
Structure-Activity Relationship (SAR)
Initial structure-activity relationship studies have provided insights into the biological profile of this compound. Variations in its chemical structure have been explored to optimize its cytotoxicity and binding efficiency. For instance, modifications to the C13 position have shown varying effects on the compound's activity against different cancer cell lines . The following table summarizes key SAR findings:
| Compound Variant | Cytotoxicity (IC50) | Polypeptide Elongation Inhibition (IC50) |
|---|---|---|
| This compound | 0.064 ng/mL | >5000 ng/mL |
| Variant A | 0.2 ng/mL | 49 ng/mL |
| Variant B | 9.2 ng/mL | 500 ng/mL |
Total Synthesis Approaches
The total synthesis of this compound has been a subject of extensive research due to its complex structure. Various synthetic routes have been developed, highlighting innovative strategies such as:
- Bifunctional Dithiane-Vinyl Iodide Linchpin : This approach facilitates the construction of key fragments necessary for assembling the complete molecule .
- Aldol Reactions : Highly stereoselective aldol reactions have been employed to establish critical carbon skeletons within the molecule .
The following table outlines notable synthetic strategies and their respective yields:
| Synthesis Methodology | Yield (%) |
|---|---|
| Bifunctional Dithiane Strategy | 77 |
| Aldol Reaction | Variable |
| Macrocyclization Techniques | High |
Case Studies
-
Case Study: In Vivo Tumor Inhibition
Researchers conducted a study on mice implanted with P388 leukemia cells treated with this compound. Results indicated a significant increase in lifespan and a notable reduction in tumor size compared to control groups, demonstrating its potential as an anticancer agent . -
Case Study: Structural Analysis
X-ray crystallography studies provided detailed insights into how this compound binds to the ribosomal E-site, revealing critical interactions that stabilize its binding and inhibit protein synthesis effectively .
特性
分子式 |
C32H50O10 |
|---|---|
分子量 |
594.7 g/mol |
IUPAC名 |
(3R,4S,5S,7R,8R,9E,11S,15R,17R)-3,8-dihydroxy-17-[(S)-hydroxy-[(2S,3R)-2-methyl-3-[(Z,2S)-pent-3-en-2-yl]oxiran-2-yl]methyl]-4-methoxy-5,7,9,11,15-pentamethyl-1-oxacyclooctadec-9-ene-2,6,12,16-tetrone |
InChI |
InChI=1S/C32H50O10/c1-10-11-17(3)30-32(8,42-30)29(38)22-15-41-31(39)27(37)28(40-9)21(7)26(36)20(6)24(34)19(5)14-18(4)23(33)13-12-16(2)25(22)35/h10-11,14,16-18,20-22,24,27-30,34,37-38H,12-13,15H2,1-9H3/b11-10-,19-14+/t16-,17+,18+,20-,21-,22+,24+,27-,28+,29+,30-,32+/m1/s1 |
InChIキー |
YTOSLGBJMGPGPA-ICYGJJGBSA-N |
異性体SMILES |
C/C=C\[C@H](C)[C@@H]1[C@](O1)(C)[C@H]([C@H]2COC(=O)[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H](/C(=C/[C@@H](C(=O)CC[C@H](C2=O)C)C)/C)O)C)C)OC)O)O |
正規SMILES |
CC=CC(C)C1C(O1)(C)C(C2COC(=O)C(C(C(C(=O)C(C(C(=CC(C(=O)CCC(C2=O)C)C)C)O)C)C)OC)O)O |
同義語 |
13-deoxytedanolide deoxytedanolide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















